Cas no 138822-59-0 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)-)
138822-59-0 structure
Product Name:4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)-
Numéro CAS:138822-59-0
Le MF:C30H36O6
Mégawatts:492.603249549866
CID:208104
PubChem ID:45268831
Update Time:2024-11-04
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)-
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-butenyl)-,(2S)- (9CI)
- 4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-butenyl)-,(S)-
- Lespedezaflavanone H
- 138822-59-0
- AKOS040763384
- CHEMBL562559
-
- Piscine à noyau: 1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1
- La clé Inchi: NZFNGIZKDZCAKF-SANMLTNESA-N
- Sourire: [C@H]1(C2=CC(C/C=C(\C)/C)=C(O)C=C2O)OC2=C(C/C=C(/C)\C)C(O)=C(C/C=C(\C)/C)C(O)=C2C(=O)C1
Propriétés calculées
- Qualité précise: 492.25118886g/mol
- Masse isotopique unique: 492.25118886g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 7
- Complexité: 848
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.8
- Surface topologique des pôles: 107Ų
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6336-5 mg |
Lespedezaflavanone H |
138822-59-0 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN6336-1 mL * 10 mM (in DMSO) |
Lespedezaflavanone H |
138822-59-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
| TargetMol Chemicals | TN6336-5mg |
Lespedezaflavanone H |
138822-59-0 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN6336-1 ml * 10 mm |
Lespedezaflavanone H |
138822-59-0 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 |
4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)- Littérature connexe
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
138822-59-0 (4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif